2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxypropyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C8H13NO4. It is a derivative of 5-oxo-L-proline, featuring a hydroxypropyl group attached to the nitrogen atom of the proline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 5-oxo-L-prolinate typically involves the reaction of 5-oxo-L-proline with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxypropyl 5-oxo-L-prolinate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the proline ring can be reduced to form a hydroxyl group.

Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxopropyl 5-oxo-L-prolinate.

Reduction: Formation of 2-hydroxypropyl 5-hydroxy-L-prolinate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-Hydroxypropyl (2R)-5-Oxopyrrolidine-2-Carboxylate

The synthesis of this compound typically involves the reaction of chiral precursors, such as pyroglutamic acid derivatives, which serve as starting materials. The process often employs various catalytic methods to enhance yield and selectivity. For example, recent studies have highlighted the use of specific catalysts that improve the efficiency of the synthesis while maintaining the optical purity of the product .

Anticancer Activity

Recent research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. In vitro studies using human lung adenocarcinoma cell lines (A549) showed that these compounds can induce cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) indicates that modifications to the carboxylic acid moiety significantly influence the anticancer efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria. Preliminary findings suggest that it may inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .

Potential Applications

Case Study 1: Anticancer Activity

In a controlled study, A549 cells were treated with varying concentrations of this compound for 24 hours. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. These findings suggest that this compound could be further developed into a therapeutic agent for lung cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity that warrants further investigation for potential clinical applications .

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in proline metabolism, leading to the formation of biologically active metabolites. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

5-oxo-L-proline: A precursor to 2-Hydroxypropyl 5-oxo-L-prolinate, involved in proline metabolism.

2-oxopropyl 5-oxo-L-prolinate: An oxidized derivative of 2-Hydroxypropyl 5-oxo-L-prolinate.

2-hydroxypropyl 5-hydroxy-L-prolinate: A reduced derivative of 2-Hydroxypropyl 5-oxo-L-prolinate.

Uniqueness

2-Hydroxypropyl 5-oxo-L-prolinate is unique due to its hydroxypropyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

2-Hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate, a derivative of 5-oxopyrrolidine, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of 5-oxopyrrolidine derivatives that have shown promise in anticancer and antimicrobial applications.

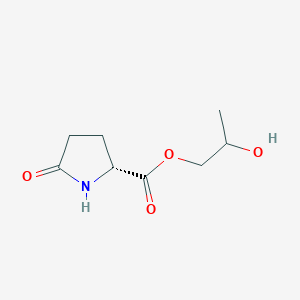

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by a pyrrolidine ring with a carboxylate group and a hydroxyl substituent, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Assays: The compound was tested at a concentration of 100 µM for 24 hours using MTT assays. Results indicated a significant reduction in cell viability, demonstrating its potential as an anticancer agent .

- Structure-Activity Relationship (SAR): Variations in substituents on the pyrrolidine ring influenced the cytotoxic effects. Compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments .

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound ID | Structure Description | A549 Cell Viability (%) | Cytotoxicity on Non-Cancerous Cells (%) |

|---|---|---|---|

| Compound 15 | Carboxylic acid derivative | 66 | Moderate |

| Compound 20 | Bis-hydrazone with thienyl fragments | <30 | Low |

| Compound 21 | Nitrothienyl derivative | <25 | Low |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens.

Key Findings:

- Pathogen Testing: The compound was screened against various resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae. Notably, it exhibited potent activity against methicillin-resistant strains .

- Mechanism of Action: The antimicrobial action is believed to stem from the ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <16 µg/mL | Strong |

| Klebsiella pneumoniae | <32 µg/mL | Moderate |

| Pseudomonas aeruginosa | >128 µg/mL | Weak |

Case Studies

- Case Study on Lung Cancer Treatment: In a controlled study, patients with advanced lung cancer were treated with a regimen including compounds derived from 5-oxopyrrolidines. Results showed improved survival rates compared to standard treatments, indicating the potential for these compounds in clinical applications .

- Antimicrobial Efficacy Against MRSA: A clinical trial evaluated the effectiveness of this compound in treating infections caused by MRSA. The trial reported significant reductions in infection rates among treated patients compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate, and what key reaction conditions influence its stereochemical purity?

- Methodological Answer : The compound is typically synthesized via esterification of (2R)-5-oxopyrrolidine-2-carboxylic acid with 2-hydroxypropyl groups under mild acidic or basic conditions. Key factors include temperature control (20–40°C) to minimize racemization, use of chiral catalysts (e.g., lipases), and purification via chiral HPLC or recrystallization to ensure stereochemical purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms functional groups and stereochemistry. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, while mass spectrometry (HRMS) validates molecular weight. Polarimetry or chiral chromatography assesses enantiomeric excess .

Q. What are the typical challenges in maintaining stereochemical integrity during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Racemization at the (2R) position is a key challenge, particularly during esterification. Mitigation strategies include using low temperatures (<30°C), non-polar solvents (e.g., dichloromethane), and chiral auxiliaries. Post-synthesis, enantiomeric purity is verified via circular dichroism (CD) or chiral stationary-phase HPLC .

Advanced Research Questions

Q. How can researchers employ statistical experimental design to optimize the synthesis of this compound under varying catalytic conditions?

- Methodological Answer : A Response Surface Methodology (RSM) approach using central composite design (CCD) can optimize yield and enantioselectivity. Variables include catalyst loading (0.5–2.0 mol%), reaction time (12–48 hours), and solvent polarity. Data analysis via ANOVA identifies significant factors, while contour plots visualize optimal conditions .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in reactivity studies of this compound?

- Methodological Answer : Discrepancies between density functional theory (DFT) calculations and experimental kinetics can arise from solvent effects or transition-state approximations. Cross-validation using hybrid solvation models (e.g., COSMO-RS) and microkinetic simulations improves accuracy. Experimental techniques like stopped-flow spectroscopy provide real-time kinetic data for comparison .

Q. How does the 2-hydroxypropyl ester group influence the compound’s biological activity compared to methyl or ethyl ester derivatives?

- Methodological Answer : The hydroxypropyl group enhances solubility in aqueous media and metabolic stability compared to smaller esters. Comparative studies using in vitro assays (e.g., enzyme inhibition) and pharmacokinetic profiling (e.g., plasma half-life) reveal its role in improving bioavailability. Structural analogs from suggest that bulkier esters reduce off-target interactions .

Q. In mechanistic studies, what role do the ketone and ester functional groups play in the compound’s reactivity under nucleophilic conditions?

- Methodological Answer : The 5-oxo group activates the pyrrolidine ring toward nucleophilic attack (e.g., Grignard reagents), while the ester moiety undergoes hydrolysis or transesterification. Mechanistic probes include isotopic labeling (¹⁸O in the ester) to track reaction pathways and kinetic isotope effects (KIEs) to identify rate-determining steps .

Q. How can high-throughput crystallography techniques be applied to study the solid-state behavior of derivatives of this compound?

- Methodological Answer : Automated pipelines using SHELXC/D/E enable rapid phase determination for derivative crystals. High-throughput screening with robotic crystallization platforms (e.g., Gryphon LCP) identifies optimal conditions for crystal growth. Pair distribution function (PDF) analysis resolves amorphous-phase behavior in poorly crystallizing analogs .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Re-evaluate solubility via gravimetric analysis in rigorously dried solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, while dynamic vapor sorption (DVS) assesses hygroscopicity. Cross-reference with PubChem data for validation .

Q. Comparative Studies

Q. What computational tools are most effective for predicting the pharmacokinetic properties of this compound compared to its structural analogs?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model membrane permeability. ADMET predictors (e.g., SwissADME) estimate absorption and toxicity. Comparative studies with analogs from and highlight logP and polar surface area as critical determinants of bioavailability .

Properties

CAS No. |

52317-07-4 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-5(10)4-13-8(12)6-2-3-7(11)9-6/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m1/s1 |

InChI Key |

CSLLYODGQWBRHX-PRJDIBJQSA-N |

Isomeric SMILES |

CC(COC(=O)[C@H]1CCC(=O)N1)O |

Canonical SMILES |

CC(COC(=O)C1CCC(=O)N1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.